molecular formula C5H8INS B14143785 3,4-Dimethyl-1,3-thiazol-3-ium iodide CAS No. 24300-70-7

3,4-Dimethyl-1,3-thiazol-3-ium iodide

Cat. No.: B14143785
CAS No.: 24300-70-7
M. Wt: 241.10 g/mol
InChI Key: MJHRPWKNKAWBDQ-UHFFFAOYSA-M
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Description

3,4-Dimethyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The compound has a five-membered ring structure containing three carbon atoms, one sulfur atom, and one nitrogen atom. The iodide ion is associated with the thiazolium cation, making it a salt.

Preparation Methods

The synthesis of 3,4-Dimethyl-1,3-thiazol-3-ium iodide typically involves the reaction of 3,4-dimethylthiazole with an iodinating agent. One common method is the reaction of 3,4-dimethylthiazole with iodine in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,4-Dimethyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dimethyl-1,3-thiazol-3-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-1,3-thiazol-3-ium iodide involves its interaction with biological molecules. The thiazolium ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or RNA, leading to disruptions in gene expression and protein synthesis .

Comparison with Similar Compounds

3,4-Dimethyl-1,3-thiazol-3-ium iodide can be compared with other thiazole derivatives, such as:

What sets this compound apart is its unique combination of methyl groups and iodide ion, which may confer distinct chemical and biological properties.

Properties

CAS No.

24300-70-7

Molecular Formula

C5H8INS

Molecular Weight

241.10 g/mol

IUPAC Name

3,4-dimethyl-1,3-thiazol-3-ium;iodide

InChI

InChI=1S/C5H8NS.HI/c1-5-3-7-4-6(5)2;/h3-4H,1-2H3;1H/q+1;/p-1

InChI Key

MJHRPWKNKAWBDQ-UHFFFAOYSA-M

Canonical SMILES

CC1=CSC=[N+]1C.[I-]

Origin of Product

United States

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